molecular formula C16H24N2O B4818882 N-(tert-butyl)-4-(1-pyrrolidinylmethyl)benzamide

N-(tert-butyl)-4-(1-pyrrolidinylmethyl)benzamide

Cat. No. B4818882
M. Wt: 260.37 g/mol
InChI Key: XGNJVFPRLJUENP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(tert-butyl)-4-(1-pyrrolidinylmethyl)benzamide, also known as TAK-659, is a small molecule inhibitor that has been extensively studied in recent years. TAK-659 has shown potential in the treatment of various types of cancer and autoimmune diseases.

Mechanism of Action

N-(tert-butyl)-4-(1-pyrrolidinylmethyl)benzamide inhibits the activity of Bruton's tyrosine kinase (BTK), which is a critical component of the B-cell receptor signaling pathway. This pathway is essential for the survival and proliferation of cancer cells and autoimmune cells. By inhibiting BTK activity, N-(tert-butyl)-4-(1-pyrrolidinylmethyl)benzamide can induce apoptosis (cell death) in cancer cells and suppress the activity of autoimmune cells.
Biochemical and Physiological Effects:
N-(tert-butyl)-4-(1-pyrrolidinylmethyl)benzamide has been shown to induce apoptosis in cancer cells and suppress the activity of autoimmune cells in preclinical models. It has also been shown to inhibit the growth and proliferation of cancer cells. N-(tert-butyl)-4-(1-pyrrolidinylmethyl)benzamide has a favorable pharmacokinetic profile and is well-tolerated in preclinical models.

Advantages and Limitations for Lab Experiments

N-(tert-butyl)-4-(1-pyrrolidinylmethyl)benzamide has several advantages for lab experiments, including its favorable pharmacokinetic profile and well-tolerated nature. However, there are also limitations to using N-(tert-butyl)-4-(1-pyrrolidinylmethyl)benzamide in lab experiments. For example, N-(tert-butyl)-4-(1-pyrrolidinylmethyl)benzamide is not effective in all types of cancer and autoimmune diseases, and its efficacy may vary depending on the specific disease being studied.

Future Directions

There are several future directions for the study of N-(tert-butyl)-4-(1-pyrrolidinylmethyl)benzamide. One potential direction is to investigate its efficacy in combination with other therapies, such as chemotherapy or immunotherapy. Another direction is to study its efficacy in different types of cancer and autoimmune diseases. Additionally, further research is needed to fully understand the mechanism of action of N-(tert-butyl)-4-(1-pyrrolidinylmethyl)benzamide and its potential side effects.

Scientific Research Applications

N-(tert-butyl)-4-(1-pyrrolidinylmethyl)benzamide has been extensively studied in preclinical models for the treatment of various types of cancer, including lymphoma, leukemia, and multiple myeloma. It has also shown potential in the treatment of autoimmune diseases such as rheumatoid arthritis and lupus. N-(tert-butyl)-4-(1-pyrrolidinylmethyl)benzamide has been shown to inhibit B-cell receptor signaling, which is essential for the survival and proliferation of cancer cells and autoimmune cells.

properties

IUPAC Name

N-tert-butyl-4-(pyrrolidin-1-ylmethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2O/c1-16(2,3)17-15(19)14-8-6-13(7-9-14)12-18-10-4-5-11-18/h6-9H,4-5,10-12H2,1-3H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGNJVFPRLJUENP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NC(=O)C1=CC=C(C=C1)CN2CCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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